

# Application of D(+)-Trehalose Dihydrate in Solid-Surface Vitrification of Oocytes

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## Compound of Interest

Compound Name: *D(+)-Trehalose dihydrate*

Cat. No.: *B13706689*

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## Introduction

**D(+)-Trehalose dihydrate**, a non-reducing disaccharide, has emerged as a significant cryoprotectant in the vitrification of oocytes. Its ability to stabilize cell membranes and proteins during extreme dehydration and temperature changes makes it a valuable component in cryopreservation media.<sup>[1]</sup> This document provides detailed application notes and protocols for the use of **D(+)-Trehalose dihydrate** in the solid-surface vitrification of oocytes, targeted towards researchers, scientists, and professionals in drug development.

Solid-surface vitrification is a technique that facilitates an ultra-rapid cooling rate by bringing oocytes in a small volume of vitrification solution into direct contact with a pre-cooled metal surface.<sup>[2][3]</sup> This method, in combination with effective cryoprotectants like trehalose, aims to minimize intracellular ice crystal formation, a major cause of cellular damage during cryopreservation.<sup>[3]</sup>

## Application Notes

**D(+)-Trehalose dihydrate** is primarily used as an extracellular cryoprotectant in oocyte vitrification, often in combination with penetrating cryoprotectants such as dimethyl sulfoxide (DMSO) and ethylene glycol (EG).<sup>[4]</sup> The optimal concentration for extracellular trehalose is frequently cited as 0.5 M.<sup>[5][6]</sup> Some studies have also explored the microinjection of trehalose to act as an intracellular cryoprotectant, which has shown to improve cryosurvival rates.<sup>[7][8]</sup>

The combination of intracellular and extracellular trehalose, along with low concentrations of conventional penetrating cryoprotectants (e.g., 0.5 M DMSO), has been demonstrated to yield high survival, fertilization, and embryonic development rates, comparable to untreated controls. [7][8] Trehalose is considered superior to other sugars like sucrose in some studies due to its effectiveness in membrane stabilization.[6] Research has shown that a vitrification medium containing 0.5 mol/l trehalose, combined with 16.5% EG and 16.5% DMSO, resulted in lower apoptosis rates in vitrified oocytes compared to a sucrose-based medium.[5]

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of **D(+)-Trehalose dihydrate** in oocyte vitrification.

Table 1: Oocyte Survival and Developmental Competence with Trehalose

Treatment Group	Extracellular Trehalose Conc.	Other Cryoprotectants	Survival Rate (%)	Fertilization Rate (%)	Cleavage Rate (%)	Blastocyst Rate (%)	Reference
Trehalose + DMSO	0.5 M	0.5 M DMSO	96	87	-	-	[7]
Extracellular Trehalose Conc.	0.5 M	None	14 (at -60°C)	-	-	-	[7]
Trehalose Vitrification Conc.	0.5 mol/l	EG, 16.5% DMSO	16.5%	-	-	15.7	[5][9]
HPC + Trehalose Conc.	Not Specified	Hydroxypropyl cellulose	91.3	-	-	30.2 (per injected oocyte)	[10]
Trehalose Conc.	100 mM	Sucrose, DMSO, EG	16.5%	-	55.3	41	[11]
Maturity & Vitrification Conc.	(in maturity & Vitrification )	16.5%	-				

Table 2: Comparison of Trehalose and Sucrose in Oocyte Vitrification

Cryoprotectant Medium	Apoptotic Rate (%)	Embryo Development (2-cell)	Embryo Development (8-cell)	Reference
Trehalose (0.5 mol/l) + EG + DMSO	16	Superior to Sucrose	Superior to Sucrose	[4][5]
Sucrose (0.5 mol/l) + EG + DMSO	28	Inferior to Trehalose	Inferior to Trehalose	[4][5]

## Experimental Protocols

### Protocol 1: Solid-Surface Vitrification of Mouse Oocytes with Intracellular and Extracellular Trehalose

This protocol is based on the methodology described by Eroglu et al. (2009).[7][8]

#### Materials:

- Metaphase II (MII) mouse oocytes
- HEPES-buffered DMEM/F-12
- **D(+)-Trehalose dihydrate**
- Dimethyl sulfoxide (DMSO)
- Microinjection system
- Solid surface for vitrification (e.g., pre-cooled metal block)
- Liquid nitrogen

#### Procedure:

- Oocyte Preparation: Collect MII oocytes and maintain them in HEPES-buffered DMEM/F-12.

- Intracellular Trehalose Loading (Optional):
  - Prepare a 0.15 M trehalose solution in the injection buffer.
  - Microinject the trehalose solution into the oocytes. The final intracellular concentration should be between 0.05 and 0.08 M.[\[7\]](#)
- Equilibration:
  - Prepare an equilibration solution of 0.5 M DMSO in DMEM/F-12.
  - Incubate the oocytes (with or without intracellular trehalose) in the equilibration solution.
- Vitrification:
  - Prepare a vitrification solution containing 0.5 M extracellular trehalose and 0.5 M DMSO in DMEM/F-12.
  - Transfer the equilibrated oocytes into a small droplet (1-2  $\mu$ L) of the vitrification solution.
  - Place the droplet onto a pre-cooled solid surface submerged in liquid nitrogen.
- Storage: Store the vitrified oocytes in liquid nitrogen.

#### Warming Procedure:

- Warming Solution Preparation: Prepare warming solutions with decreasing concentrations of trehalose (e.g., 0.5 M, 0.25 M, 0.125 M, and 0 M) in DMEM/F-12.
- Warming:
  - Rapidly transfer the carrier with the vitrified oocytes from liquid nitrogen into the 0.5 M trehalose warming solution at 37°C.
  - Sequentially move the oocytes through the decreasing concentrations of trehalose solutions to allow for gradual rehydration.

- Post-Warming Culture: Culture the warmed oocytes in an appropriate medium for further assessment.

## Protocol 2: Vitrification of Oocytes using Trehalose, EG, and DMSO

This protocol is based on the methods described in studies comparing trehalose and sucrose. [4][5]

### Materials:

- MII oocytes
- Base medium (e.g., TCM 199 with 20% FCS)
- Ethylene glycol (EG)
- Dimethyl sulfoxide (DMSO)
- **D(+)-Trehalose dihydrate**
- Solid surface for vitrification
- Liquid nitrogen

### Procedure:

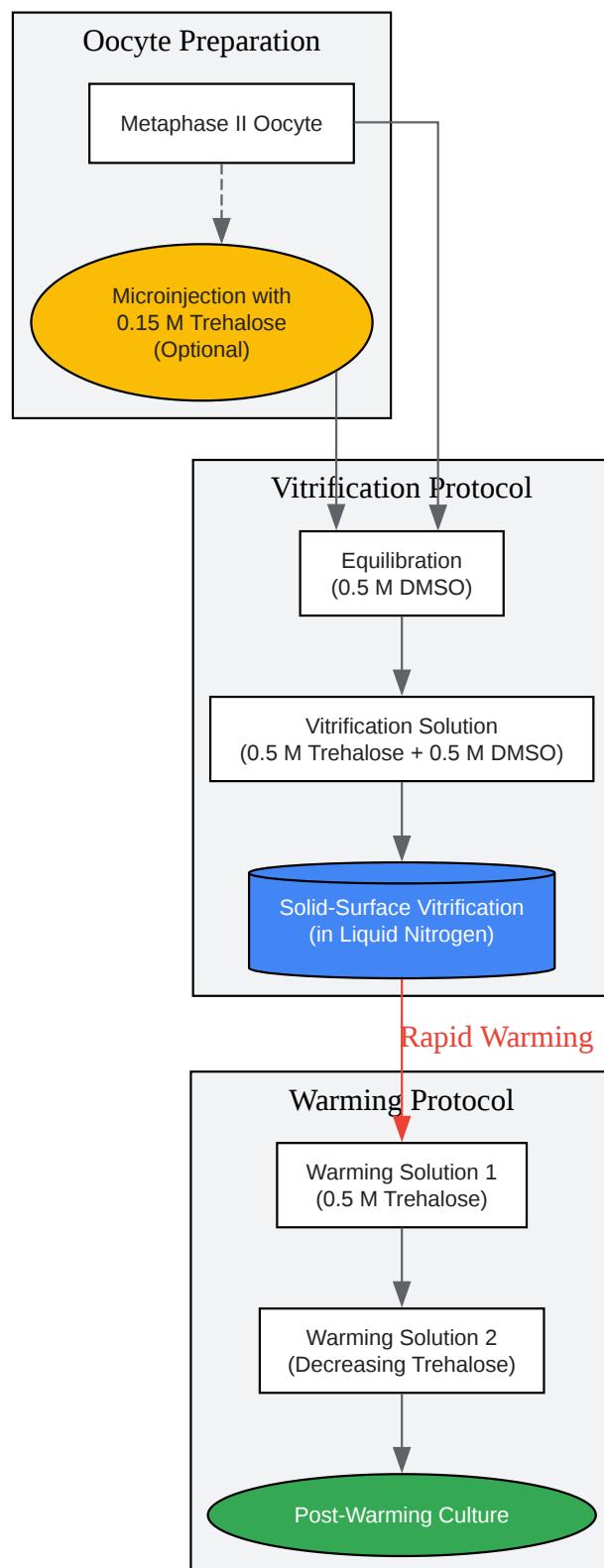
- Equilibration Solution (ES): Prepare an equilibration solution containing 7.5% EG and 7.5% DMSO in the base medium.
- Vitrification Solution (VS): Prepare a vitrification solution containing 16.5% EG, 16.5% DMSO, and 0.5 M trehalose in the base medium.[4][5]
- Equilibration:
  - Place the oocytes in the equilibration solution for 5-10 minutes.
- Vitrification:

- Transfer the equilibrated oocytes to a droplet of the vitrification solution for 25-30 seconds.
- Load the oocytes in a minimal volume of VS onto a cryo-device (e.g., Cryotop).
- Plunge the cryo-device directly into liquid nitrogen.
- Storage: Store in liquid nitrogen.

#### Warming Procedure:

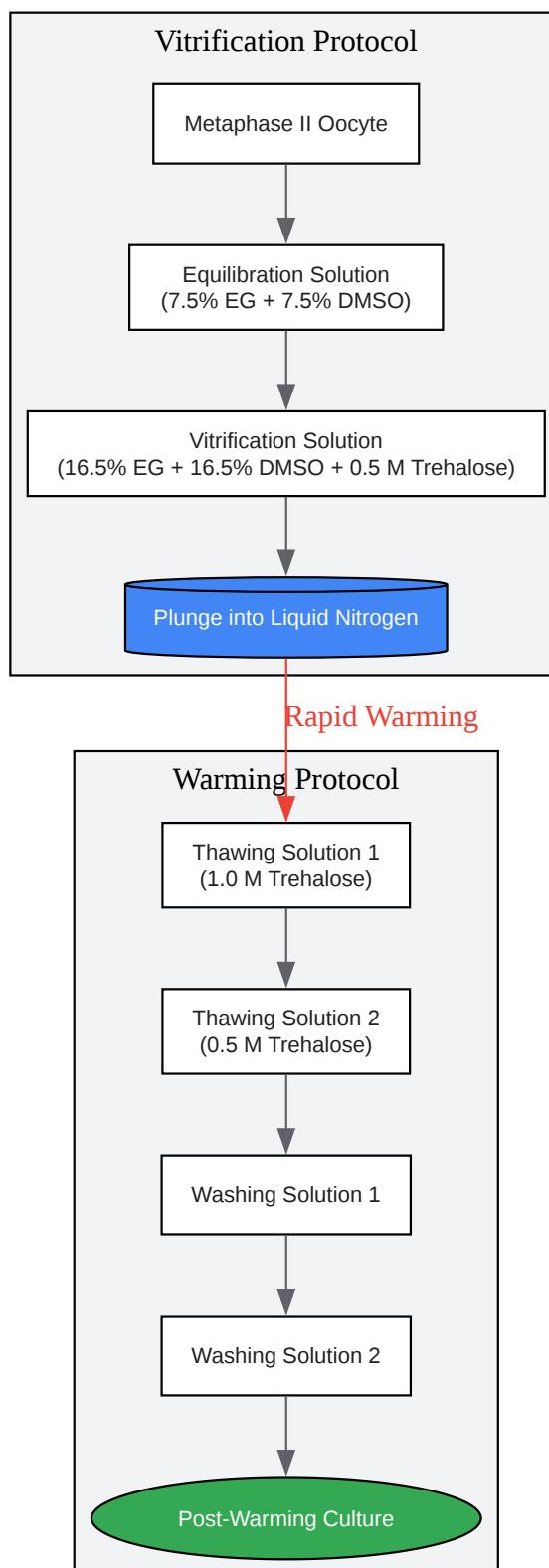
- Warming Solution Preparation: Prepare a series of warming solutions with decreasing concentrations of trehalose and cryoprotectants.
  - TS1: 1.0 M trehalose in base medium.
  - TS2: 0.5 M trehalose in base medium.
  - WS: Base medium.
- Warming:
  - Quickly move the cryo-device from liquid nitrogen into the TS1 solution at 37°C for 1 minute.
  - Transfer the oocytes to TS2 for 3 minutes.
  - Transfer the oocytes to WS for 5 minutes.
  - Wash the oocytes in fresh WS for another 5 minutes.
- Post-Warming Culture: Culture the oocytes as required.

## Visualizations



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Caption: Workflow for Oocyte Vitrification with Trehalose and DMSO.



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Caption: Vitrification Workflow with Trehalose, EG, and DMSO.

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